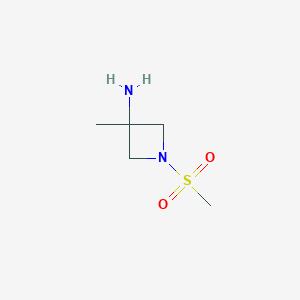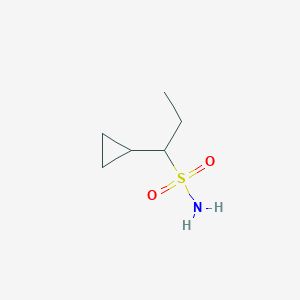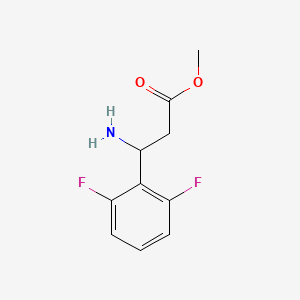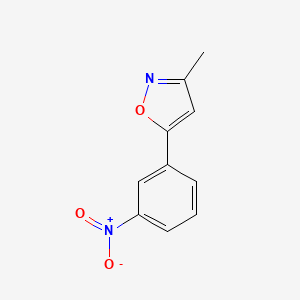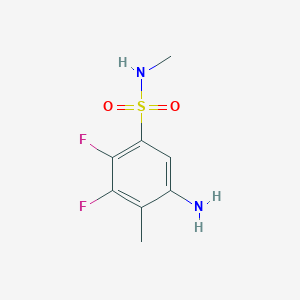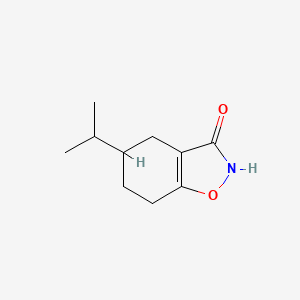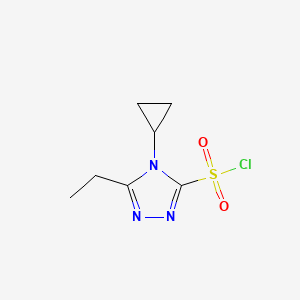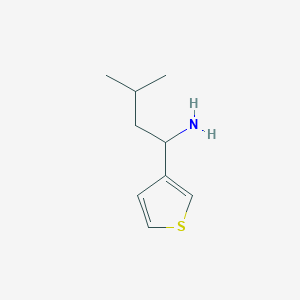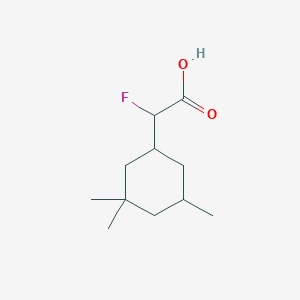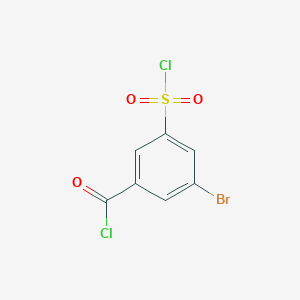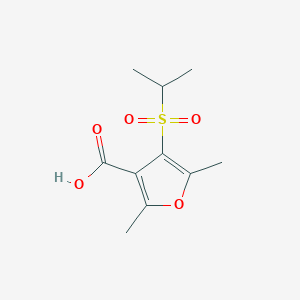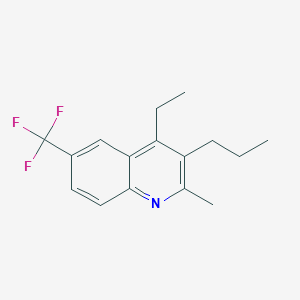
4-Ethyl-2-methyl-3-propyl-6-(trifluoromethyl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl-2-methyl-3-propyl-6-(trifluoromethyl)quinoline is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, agrochemicals, and materials science. The presence of the trifluoromethyl group in this compound enhances its chemical stability and biological activity, making it a valuable molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-2-methyl-3-propyl-6-(trifluoromethyl)quinoline typically involves multi-step organic reactions. One common method is the cyclization of appropriate aniline derivatives with trifluoromethyl ketones under acidic or basic conditions. The reaction conditions often include the use of catalysts such as Lewis acids or bases to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and solvent choice, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 4-Ethyl-2-methyl-3-propyl-6-(trifluoromethyl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring. Common reagents include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents under mild to moderate conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens, alkylating agents, and nucleophiles under various conditions, including acidic, basic, or neutral environments.
Major Products:
- Quinoline N-oxides
- Tetrahydroquinoline derivatives
- Substituted quinoline derivatives with various functional groups
Scientific Research Applications
4-Ethyl-2-methyl-3-propyl-6-(trifluoromethyl)quinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials, such as liquid crystals and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-Ethyl-2-methyl-3-propyl-6-(trifluoromethyl)quinoline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Quinoline: The parent compound of the quinoline family, known for its antimalarial and antibacterial properties.
Fluoroquinolines: Quinoline derivatives with fluorine atoms, widely used as antibiotics.
Trifluoromethylquinolines: Compounds with similar trifluoromethyl groups, known for their enhanced biological activity and stability.
Uniqueness: 4-Ethyl-2-methyl-3-propyl-6-(trifluoromethyl)quinoline stands out due to its unique combination of substituents, which confer specific chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the ethyl, methyl, and propyl groups contribute to its overall molecular structure and reactivity. This combination makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H18F3N |
|---|---|
Molecular Weight |
281.32 g/mol |
IUPAC Name |
4-ethyl-2-methyl-3-propyl-6-(trifluoromethyl)quinoline |
InChI |
InChI=1S/C16H18F3N/c1-4-6-13-10(3)20-15-8-7-11(16(17,18)19)9-14(15)12(13)5-2/h7-9H,4-6H2,1-3H3 |
InChI Key |
MXGGVDBHLXDYBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(N=C2C=CC(=CC2=C1CC)C(F)(F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


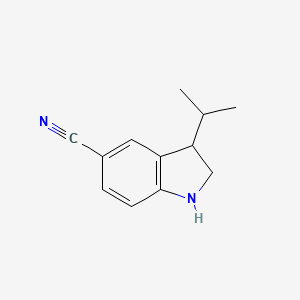
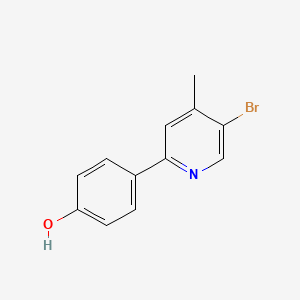
![5-[Ethyl(methyl)amino]pyridine-3-carboxylic acid](/img/structure/B13228137.png)
